![molecular formula C20H21NO4 B1291833 1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid CAS No. 181641-61-2](/img/structure/B1291833.png)
1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid
Overview
Description
1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid (henceforth referred to as BPCA) is a compound that has been studied extensively for its biochemical and physiological effects. It is a derivative of piperidine, a heterocyclic compound that is a common component of many pharmaceuticals. BPCA is a versatile compound that can be used in a variety of applications, including synthesis methods, scientific research applications, and mechanisms of action.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for its protective properties. It serves as a precursor in the synthesis of more complex molecules, particularly in the development of pharmaceuticals where the benzyloxycarbonyl group protects the amine functionality during reactions .
Biochemistry
In biochemistry, the compound finds application in peptide synthesis. The benzyloxycarbonyl group is a common protecting group for amines, which is crucial for the stepwise construction of peptides .
Pharmacology
Pharmacologically, derivatives of this compound are explored for their potential as therapeutic agents. The benzyloxycarbonyl group is instrumental in modifying the pharmacokinetic properties of drug candidates .
Organic Synthesis
Organic synthesis heavily relies on this compound for amine protection. It is a key reagent in multi-step synthetic processes, ensuring that the amine group remains unaltered until the final deprotection step .
Analytical Chemistry
In analytical chemistry, the compound’s derivatives are used as standards and reagents in various analytical methods to quantify or identify other substances with similar functional groups .
Materials Science
Materials science research utilizes this compound in the development of new materials with specific properties, such as enhanced durability or controlled degradation rates. The benzyloxycarbonyl group can be used to modify surface properties and interactions .
properties
IUPAC Name |
4-phenyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-18(23)20(17-9-5-2-6-10-17)11-13-21(14-12-20)19(24)25-15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQLVBPHUSLUJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627976 | |
Record name | 1-[(Benzyloxy)carbonyl]-4-phenylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid | |
CAS RN |
181641-61-2 | |
Record name | 1-[(Benzyloxy)carbonyl]-4-phenylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.